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Compound of Interest

Compound Name:

2-

(Hydrazinecarbonyl)benzenesulfo

namide

Cat. No.: B022248 Get Quote

This guide provides a comparative analysis of 2-(hydrazinecarbonyl)benzenesulfonamide
analogs, focusing on their structure-activity relationships (SAR) as carbonic anhydrase

inhibitors and antimicrobial agents. The information is intended for researchers, scientists, and

drug development professionals.

Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives are renowned for their potent inhibition of carbonic

anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the

reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in

various physiological and pathological processes.[2] Notably, the overexpression of certain CA

isoforms, such as CA IX and XII, is associated with aggressive cancers, making them attractive

targets for anticancer drug design.[3][4] The primary sulfonamide moiety is essential for activity,

as it coordinates to the zinc ion in the active site of the enzyme.

The general structure of the evaluated benzenesulfonamide-hydrazone analogs involves the

condensation of a benzenesulfonamide hydrazide with various aldehydes or ketones. This

modular synthesis allows for systematic modifications to probe the structure-activity landscape.

Structure-Activity Relationship (SAR) Summary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b022248?utm_src=pdf-interest
https://www.benchchem.com/product/b022248?utm_src=pdf-body
https://www.researchgate.net/figure/Structure-activity-relationships-for-the-target-compounds-against-carbonic-anhydrase_fig2_365605645
https://pmc.ncbi.nlm.nih.gov/articles/PMC9537541/
https://pubmed.ncbi.nlm.nih.gov/27860128/
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05277b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory potency and isoform selectivity of these analogs are significantly influenced by

the nature of the substituents on the aryl ring of the hydrazone moiety.

Substituents on the Benzylidene Ring: The electronic and steric properties of substituents on

the benzylidene ring play a critical role in determining the inhibitory activity against different

CA isoforms.

Small, electron-donating groups, such as methyl or methoxy, can enhance potency against

the cytosolic isoform hCA II.[5]

Conversely, the presence of electron-withdrawing groups or bulky substituents can lead to

varied effects, sometimes improving selectivity for the tumor-associated isoforms hCA IX

and XII.[5]

The position of the substituent is also crucial; for instance, a methoxy group at the 2-

position of the benzylidene ring can result in a significant increase in activity compared to

a 4-position substitution.[5]

The Hydrazone Linker: The hydrazone moiety itself is a key structural feature, acting as a

bioisostere for other common linkers like urea.[6] It contributes to the overall geometry of the

molecule and can form hydrogen bonds with amino acid residues in the active site, thereby

influencing binding affinity.

Quantitative Comparison of Carbonic Anhydrase
Inhibitors
The following table summarizes the inhibition constants (Kᵢ) of a series of

hydrazonobenzenesulfonamide derivatives against four human carbonic anhydrase isoforms:

hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AAZ) is included as a standard inhibitor for

comparison.
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Compound

R
Substituent
on
Benzyliden
e

hCA I (Kᵢ,
nM)

hCA II (Kᵢ,
nM)

hCA IX (Kᵢ,
nM)

hCA XII (Kᵢ,
nM)

AAZ - 250 12.1 25.7 5.7

5 H 18.5 5.85 8.05 9.25

6 4-CH₃ 155.5 1.75 15.45 18.65

7 2-OCH₃ 45.5 6.65 10.5 12.8

9 4-OCH₃ 185.7 4.85 125.6 135.4

12 2,5-(OCH₃)₂ 35.8 3.15 25.8 28.9

13
2,4,5-

(OCH₃)₃
28.5 2.85 18.9 22.4

27 2-Cl 40.2 4.15 35.7 40.1

29 2,6-di-Cl 25.6 3.85 20.4 24.8

Data extracted from a study on hydrazonobenzenesulfonamides as human carbonic anhydrase

inhibitors.[5]

Antimicrobial Activity
Certain benzenesulfonamide-hydrazone derivatives have also demonstrated promising

antimicrobial properties. The mechanism of action can vary, but for some bacteria, it may

involve the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Summary
The antimicrobial efficacy of these compounds is largely dictated by the substituents on the

aromatic rings.

Gram-Positive vs. Gram-Negative Bacteria: Many synthesized benzenesulfonyl hydrazones

show preferential activity against Gram-positive bacteria.[7]
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Substituent Effects: The presence of specific substituents can significantly enhance

antibacterial potency. For example, derivatives with certain substitution patterns on the

benzylidene ring have shown very strong bactericidal effects against strains like

Staphylococcus spp. and Bacillus spp.[7]

Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of

2,4,6-trimethylbenzenesulfonyl hydrazones against various Gram-positive bacterial strains.

Compound

R
Substituent
on
Aldehyde/K
etone

S. aureus
ATCC 25923
(MIC,
µg/mL)

S.
epidermidis
ATCC 12228
(MIC,
µg/mL)

E. faecalis
ATCC 29212
(MIC,
µg/mL)

B. subtilis
ATCC 6633
(MIC,
µg/mL)

7

2-hydroxy-3-

methoxybenz

ylidene

31.25 31.25 31.25 15.62

22

2-hydroxy-1-

naphthyliden

e

15.62 15.62 15.62 15.62

23

1-(2-

hydroxyphen

yl)ethylidene

15.62 15.62 15.62 7.81

24

1-(2,4-

dihydroxyphe

nyl)ethylidene

15.62 15.62 15.62 7.81

25

1-(2-hydroxy-

4-

methoxyphen

yl)ethylidene

31.25 15.62 31.25 15.62

Data extracted from a study on the antibacterial activity of novel 2,4,6-trimethylbenzenesulfonyl

hydrazones.[7]
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Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different human CA isoforms (hCA I, II, IX, and XII) is determined

using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed

hydration of CO₂. The assay solution consists of a buffer (e.g., TRIS or HEPES), Na₂SO₄ (to

maintain ionic strength), and a pH indicator (e.g., 4-nitrophenol). The reaction is initiated by

adding CO₂-saturated water, and the change in absorbance of the pH indicator is monitored

spectrophotometrically at a specific wavelength. The inhibition constants (Kᵢ) are calculated

from dose-response curves.

Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is typically evaluated by determining the Minimum

Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines

of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the compounds is

prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of

the test microorganism is added to each well. The plates are incubated under appropriate

conditions, and the MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Visualizations
General Synthetic Pathway for Benzenesulfonamide-
Hydrazone Analogs
Caption: General synthesis of benzenesulfonamide-hydrazone analogs.

Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: CA IX's role in tumor progression under hypoxic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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